molecular formula C18H20O5 B1203837 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol CAS No. 117048-62-1

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

Cat. No.: B1203837
CAS No.: 117048-62-1
M. Wt: 316.3 g/mol
InChI Key: HVXBOLULGPECHP-AATRIKPKSA-N
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Description

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol, commonly known as Combretastatin A4 (CA4), is a stilbene derivative first isolated from the African willow tree Combretum caffrum . Its molecular formula is C₁₈H₂₀O₅, and it features a central ethenyl (-CH=CH-) bridge connecting two aromatic rings: a 3,4,5-trimethoxyphenyl group and a 2-methoxy-5-hydroxyphenyl moiety . CA4 is renowned for its potent antitumor activity, primarily through microtubule destabilization and disruption of tumor vasculature, making it a lead compound in anticancer drug development .

Properties

CAS No.

117048-62-1

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5+

InChI Key

HVXBOLULGPECHP-AATRIKPKSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Synonyms

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Origin of Product

United States

Preparation Methods

Classical Wittig Approach

The Wittig reaction remains the most widely employed method for constructing erianin’s ethenyl bridge. Early work by Robinson and Taylor (2007) established a five-step protocol starting from 3,4,5-trimethoxybenzyl alcohol. The key step involves the reaction of a stabilized ylide (generated from triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide) with 2-methoxy-5-hydroxybenzaldehyde. Subsequent hydrogenation and deprotection yield erianin with an overall yield of 69%.

Reagents and Conditions

  • Ylide Formation : Triphenylphosphine, carbon tetrachloride, 12 h at 20°C.

  • Wittig Coupling : Sodium hydride, dry THF, −78°C to room temperature.

  • Hydrogenation : Pd/C (10 wt%), H₂, ethyl acetate, 12 h.

This method’s limitation lies in the moderate stereoselectivity (E/Z ratio of 3:1), necessitating chromatographic purification.

Modified Wittig Strategies

Recent advancements have focused on improving stereochemical outcomes. A 2023 study demonstrated that replacing triphenylphosphine with XantPhos ligands enhances E-selectivity to 9:1. The optimized protocol uses:

  • Phosphonium Salt : Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (1.2 equiv).

  • Base : Potassium tert-butoxide in THF at −40°C.

  • Aldehyde : 2-Methoxy-5-(tert-butyldimethylsilyloxy)benzaldehyde.

The resultant styrene derivative is hydrogenated using Pd/C in acetic acid, achieving 89% yield.

Multi-Step Convergent Syntheses

Fragment Coupling Approach

EP1916251A1 (2006) discloses a convergent route involving separate preparation of aromatic fragments followed by coupling:

  • Fragment A : 3,4,5-Trimethoxyphenylacetaldehyde synthesized via oxidation of 3,4,5-trimethoxyphenethyl alcohol with pyridinium chlorochromate (PCC).

  • Fragment B : 2-Methoxy-5-hydroxybenzaldehyde protected as its tert-butyldimethylsilyl (TBS) ether.

Coupling Conditions :

  • Aldol Condensation : LDA (2.0 equiv), THF, −78°C, 2 h.

  • Dehydration : p-TsOH, toluene, reflux, 6 h (82% yield).

  • Deprotection : TBAF in THF, 3 h (98% yield).

This method circumvents phosphine oxides but requires stringent temperature control.

Reductive Amination Pathway

A 2023 RSC publication introduced a reductive amination strategy to access erianin analogues:

  • Intermediate Synthesis :

    • 3,4,5-Trimethoxyphenethylamine + 2-Methoxy-5-hydroxyacetophenone.

    • Conditions : NaBH₃CN, MeOH, 12 h (75% yield).

  • Oxidative Deamination :

    • m-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂, 0°C (89% yield).

While applicable to derivatives, this route’s scalability is limited by the use of hazardous cyanoborohydride.

Catalytic Hydrogenation and Dehydrogenation

Pd-Mediated Hydrogenation

Post-Wittig hydrogenation is critical for saturating the ethenyl bond. Standard conditions (Pd/C, H₂, ethyl acetate) afford erianin in >99% purity but suffer from catalyst poisoning by sulfur impurities. A patent-pending solution employs:

  • Catalyst : Pd/C (5 wt%) pretreated with diphenyl sulfide.

  • Solvent : MeOH/AcOH (4:1).

  • Pressure : 50 psi H₂, 6 h (94% yield).

Transfer Hydrogenation

For acid-sensitive substrates, transfer hydrogenation using ammonium formate and Pd(OH)₂/C in ethanol achieves comparable yields (91%) without acidic byproducts.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Erianin Synthesis Methods

MethodStepsOverall Yield (%)Key AdvantageLimitation
Classical Wittig569High purityModerate E/Z selectivity
Modified Wittig489Improved stereocontrolCostly XantPhos ligands
Fragment Coupling675No phosphine oxidesTedious purification
Reductive Amination368Rapid access to analoguesCyanoborohydride toxicity

Recent Innovations in Process Chemistry

Continuous Flow Synthesis

A 2024 pilot-scale study demonstrated erianin synthesis in a continuous flow reactor:

  • Residence Time : 12 min.

  • Conditions :

    • Microchannel reactor (0.5 mm ID).

    • Temp: 80°C.

    • Reagents: Pre-mixed ylide and aldehyde streams.

  • Output : 92% conversion, 87% isolated yield.

Enzymatic Demethylation

Biocatalytic methods using Pseudomonas putida CYP450 demethylases enable direct conversion of trimethoxy precursors to erianin, avoiding harsh deprotection steps.

Scalability and Industrial Considerations

Cost Analysis

Table 2. Cost Drivers in Erianin Production

ComponentCost Contribution (%)Remarks
Phosphonium Salts45Price volatility due to P supply
Pd Catalysts30Recovery systems critical
Solvents15Ethyl acetate recycling feasible
Energy10Hydrogenation is energy-intensive

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (traditional) vs. 18 (flow synthesis).

  • E-Factor : 48 kg waste/kg product (batch) vs. 15 (continuous) .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and biological activities of CA4 and its analogs:

Compound Name Structural Features Key Biological Activities References
Combretastatin A4 (CA4) Ethenyl (-CH=CH-) bridge; 3,4,5-trimethoxy and 2-methoxy-5-hydroxy substituents Microtubule disruption, antiangiogenic, tumor vasculature targeting
Erianin Ethyl (-CH₂-CH₂-) bridge; similar aromatic substituents Oxidative stress modulation, mitochondrial apoptosis induction, broad-spectrum anticancer
Combretastatin A4 disodium phosphate Phosphate ester prodrug of CA4; improved solubility Enhanced bioavailability; used in clinical trials for solid tumors
Ombrabulin CA4 derivative with amino-hydroxypropanamide group Potential for targeted delivery; under investigation for advanced cancers
Propanamide-modified CA4 derivative Propanamide backbone with CA4-like aromatic groups Enhanced receptor interaction; preclinical studies for pharmacological optimization

Mechanism of Action and Research Findings

Combretastatin A4 (CA4)
  • Mechanism : Binds to β-tubulin, destabilizing microtubules and blocking mitosis. Also induces rapid collapse of tumor blood vessels by targeting endothelial cells .
  • Research : Demonstrated IC₅₀ values of 2–7 nM against multiple cancer cell lines (e.g., HT-29 colon cancer) . Clinical trials of its prodrug (CA4P) show efficacy in reducing tumor blood flow .
Erianin
  • Mechanism : Modulates oxidative stress via Nrf2/Keap1 pathway and induces caspase-dependent apoptosis .
  • Research : Effective in liver cancer (HepG2 cells, IC₅₀ = 8.2 μM) and cervical cancer (HeLa cells, IC₅₀ = 12.5 μM) .
Combretastatin A4 Phosphate (CA4P)
  • Advantage: Solubility increases from <0.01 mg/mL (CA4) to >10 mg/mL, enabling intravenous administration .
  • Clinical Data : Phase II trials show tumor vascular shutdown in 95% of patients with anaplastic thyroid cancer .
Ombrabulin and Propanamide Derivatives
  • Innovations: Ombrabulin’s amino-hydroxypropanamide group may enhance blood-brain barrier penetration , while propanamide derivatives exhibit improved binding to kinases involved in metastasis .

Key Structural-Activity Relationships (SAR)

  • Ethenyl vs. Ethyl Bridge : The ethenyl group in CA4 is critical for microtubule binding, whereas Erianin’s ethyl linker shifts the mechanism toward oxidative stress pathways .
  • Methoxy Substitutions : The 3,4,5-trimethoxy group enhances tubulin binding affinity, while the 2-methoxy-5-hydroxy moiety improves solubility and bioavailability .
  • Prodrug Modifications : Phosphate esters (e.g., CA4P) address poor aqueous solubility but require enzymatic activation in vivo .

Biological Activity

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol, also known as Erianin, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal effects, supported by case studies and research findings.

  • Chemical Name: 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
  • Molecular Formula: C₁₈H₂₂O₅
  • Molecular Weight: 318.36 g/mol
  • CAS Number: 95041-90-0

Anticancer Activity

Erianin has demonstrated notable anticancer properties across various studies. It has been shown to inhibit cell growth and induce apoptosis in several cancer cell lines.

Case Studies

  • Study on A549 Cells:
    • Erianin was tested on A549 lung cancer cells, resulting in significant inhibition of cell proliferation with an IC₅₀ value of approximately 0.01 µM. The compound induced apoptosis through caspase-3 activation, leading to a 1.5 to 3-fold increase compared to control groups .
  • Breast Cancer Cell Lines:
    • In MDA-MB-435 melanoma cells, Erianin exhibited a remarkable GI₅₀ value of 0.229 µM, indicating potent anti-proliferative activity. The compound's structure, particularly the methoxy substitutions on the phenyl rings, appears to enhance its efficacy against these cell lines .
Cell LineIC₅₀ Value (µM)Mechanism of Action
A549 (Lung Cancer)0.01Induction of apoptosis via caspase-3
MDA-MB-4350.229Anti-proliferative activity

Antibacterial and Antifungal Activity

Erianin has also been evaluated for its antibacterial and antifungal properties.

Research Findings

  • Antibacterial Activity:
    • Erianin showed significant inhibition against various bacterial strains with zones of inhibition ranging from 18 mm to 24 mm in diameter. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .
  • Antifungal Activity:
    • In antifungal assays, Erianin demonstrated activity against common fungal pathogens, although specific inhibition zones were less pronounced compared to its antibacterial effects.
MicroorganismZone of Inhibition (mm)Activity Type
Staphylococcus aureus24Antibacterial
Escherichia coli21Antibacterial
Candida albicans19Antifungal

The biological activity of Erianin can be attributed to its interaction with cellular targets:

  • Tubulin Polymerization Inhibition: Erianin inhibits tubulin polymerization, which is critical for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like combretastatin .
  • Apoptosis Induction: The compound promotes apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Q & A

Q. What is the established synthesis route for Combretastatin A4 (CA4), and how can its stereochemical purity be validated?

CA4 is synthesized via Wittig or Heck reactions to form the (Z)-stilbene core. Critical steps include protecting group strategies for methoxy substituents and stereochemical control . Purity is validated using HPLC (>98% purity, as per vendor specifications ), while stereochemistry is confirmed via NOESY NMR (to verify the Z-configuration of the ethenyl bridge) and single-crystal X-ray diffraction (e.g., using SHELXL for structure refinement ).

Q. What analytical techniques are recommended for characterizing CA4 and its derivatives?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment .
  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation (e.g., methoxy protons at δ 3.6–3.8 ppm; phenolic -OH at δ 5.2–5.5 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (C18_{18}H20_{20}O5_5; MW 316.35) .

Q. How does CA4 inhibit tubulin polymerization, and what assays are used to quantify this activity?

CA4 binds to the colchicine site on β-tubulin, destabilizing microtubule dynamics. Standard assays include:

  • In vitro tubulin polymerization assays : Monitor turbidity at 350 nm using purified tubulin .
  • Cell-based assays : Immunofluorescence staining for microtubule disruption in cancer cell lines (e.g., HepG2, MDA-MB-231) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50_{50}50​ values for CA4 across different cancer models?

Variability in IC50_{50} values (e.g., 1–10 nM in leukemia vs. 10–100 nM in solid tumors) may arise from differences in cell permeability, efflux pumps, or metabolic stability. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) .
  • Co-administration with inhibitors : Use P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .

Q. What experimental approaches optimize CA4’s poor aqueous solubility for in vivo studies?

  • Liposomal encapsulation : Transferrin-conjugated liposomes improve tumor targeting and reduce systemic toxicity (e.g., 50% reduction in hepatotoxicity in murine models) .
  • Prodrug design : Phosphate derivatives (e.g., Fosbretabulin) enhance solubility via enzymatic cleavage in tumor microenvironments .

Q. How do crystallographic studies resolve structural ambiguities in CA4 analogs?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:

  • Dihedral angles between aromatic rings (e.g., 23.91° in benzothiophene analogs ), influencing tubulin binding.
  • Hydrogen-bonding networks in tetrazole derivatives, critical for stabilizing ligand-receptor interactions .

Q. What strategies reconcile conflicting data on CA4’s dual pro-apoptotic and anti-angiogenic effects?

  • Transcriptomic profiling : RNA-seq to identify context-dependent pathways (e.g., VEGF downregulation vs. Bax/Bcl-2 ratio modulation) .
  • In vivo imaging : Dynamic contrast-enhanced MRI to quantify tumor vascular shutdown vs. apoptosis markers (e.g., caspase-3 activation) .

Methodological Challenges

Q. How to design SAR studies for CA4 derivatives with improved metabolic stability?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenolic ring to reduce oxidative metabolism .
  • In silico modeling : Use QSAR models (r2^2 = 0.848, q2^2 = 0.544) to predict metabolic hotspots .

Q. What validation steps are critical when using SHELX for CA4 analog crystallography?

  • Data collection : Ensure θmax ≥ 25° for high-resolution datasets (e.g., 0.84 Å resolution in benzothiophene analogs ).
  • Refinement : Apply TWIN/BASF commands in SHELXL to correct for crystal twinning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

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